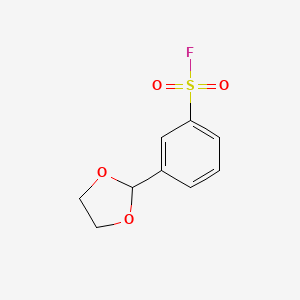

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

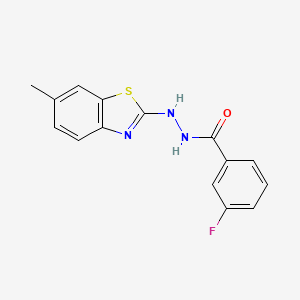

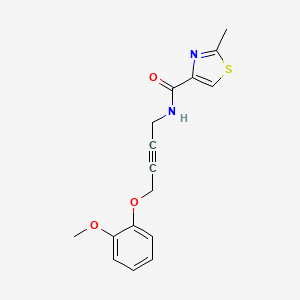

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. DBSF is a sulfonate ester that belongs to the class of arylsulfonyl fluorides. It is a white crystalline powder that is soluble in polar solvents such as methanol and ethanol. DBSF has been widely used as an efficient reagent in various organic synthesis reactions, and its unique properties have made it a valuable tool in medicinal chemistry.

Aplicaciones Científicas De Investigación

Electroorganic Reactions in Ionic Liquids

A study by Hasegawa and Fuchigami (2004) explored the anodic fluorodesulfurization of compounds similar to 3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride, revealing that this process can be efficiently carried out in ionic liquids without solvents. The research found that these reactions could lead to the production of monofluorinated products exclusively, demonstrating the potential for creating specific fluorinated derivatives in moderate to good yields (Hasegawa & Fuchigami, 2004).

Anodic Fluorination of 4-Arylthio-1,3-dioxolan-2-ones

Ishii, Yamada, and Fuchigami (2001) researched the anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones, a process relevant to the synthesis of this compound derivatives. Their work highlighted the significant effect of solvents on product selectivity in these reactions. This demonstrates a method for controlling the outcome of fluorination reactions, which could be applicable to synthesizing derivatives of this compound (Ishii et al., 2001).

Direct Fluorination for Lithium Battery Materials

Kobayashi et al. (2003) successfully carried out direct fluorination of 1,3-dioxolan-2-one to produce 4-fluoro-1,3-dioxolan-2-one, a compound expected to serve as an additive for lithium-ion secondary batteries. This research indicates the potential of direct fluorination techniques, which could be extended to the fluorination of this compound for developing materials for lithium batteries (Kobayashi et al., 2003).

Fluorinated Molecules in Conducting Polymer Research

Research by Krebs and Jensen (2003) on the synthesis of fluorinated compounds for conducting polymer applications could relate to the use of this compound. Their work involved the conversion of tetrafluorobenzene to various fluorinated derivatives, demonstrating the role of such compounds in the development of fluorinated materials for electronic applications (Krebs & Jensen, 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCXMTPBOFDWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2804201.png)

![N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804207.png)

![8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2804208.png)

![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)